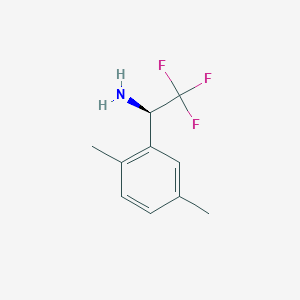
(1R)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using suitable reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the desired ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imines, amides, substituted aromatic compounds, and various amine derivatives.
Scientific Research Applications
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2,5-DIMETHYLPHENYL)PYRROLIDINE
- ®-2-(2,5-DIMETHYLPHENYL)PIPERIDINE
- 2,5-DIMETHYLPHENYLACETYL CHLORIDE
Uniqueness
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in asymmetric synthesis and medicinal chemistry, offering advantages over similar compounds in terms of reactivity and selectivity.
This detailed article provides a comprehensive overview of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
InChI Key |
INRBYXPPKYMXGN-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(F)(F)F)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


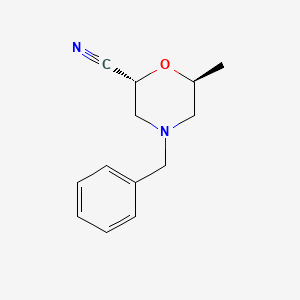
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
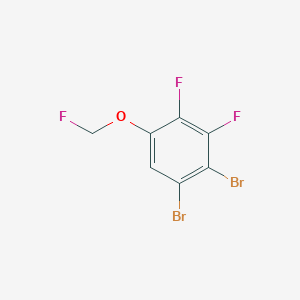
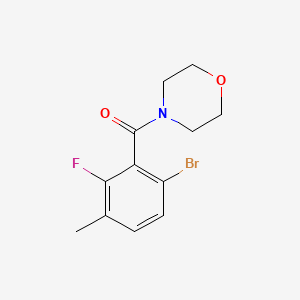
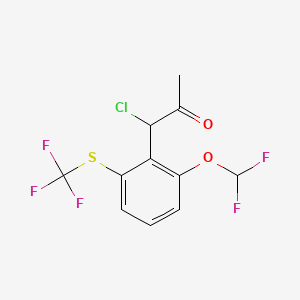
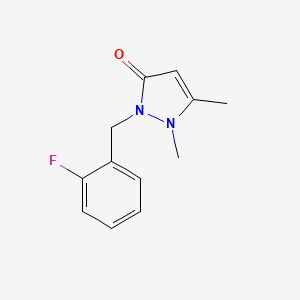
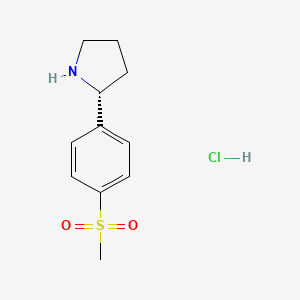
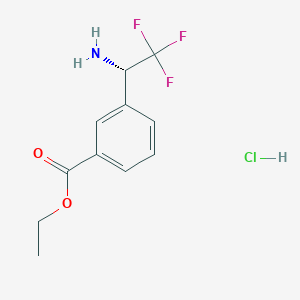
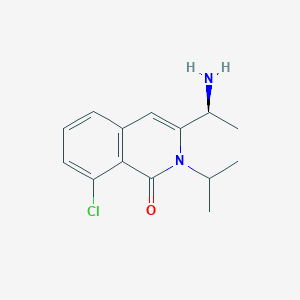
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)

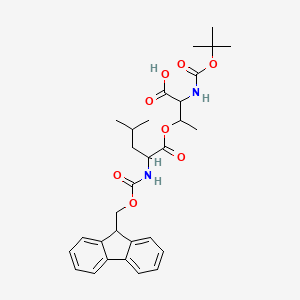
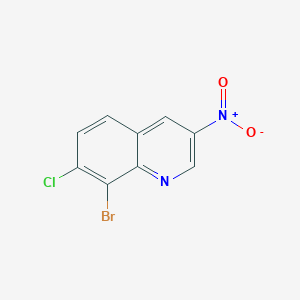
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
